molecular formula C14H13N3O3 B2469153 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid CAS No. 176717-37-6

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid

Cat. No. B2469153
M. Wt: 271.276
InChI Key: ZWNVIIHQAOVAEI-UHFFFAOYSA-N
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Description

The compound “2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid” is a complex organic molecule that belongs to the class of chromeno pyrimidines . It has a molecular weight of 357.328 .


Synthesis Analysis

The synthesis of similar chromeno pyrimidine derivatives involves the ANRORC (Addition of Nucleophiles and Ring Opening of Cyclization systems) reaction of 3-benzoyl chromones with benzamidines . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring .


Molecular Structure Analysis

The structure of similar chromeno pyrimidine derivatives has been confirmed by various spectroscopic techniques, including infrared spectroscopy, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopy .


Chemical Reactions Analysis

The key step in the synthesis of chromeno pyrimidine derivatives involves the ANRORC reaction of 3-benzoyl chromones with benzamidines . This reaction is highly regioselective and can tolerate a wide range of substituents .

Scientific Research Applications

Convenient Synthesis of Fluorescent Chromenopyrimidines

Chromeno[4,3-d]pyrimidine-5-acetic acids, like 2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid, are synthesized through the ANRORC reaction of electron-deficient 3-vinylchromones and 1,3-N,N-binucleophiles. The resultant compounds display fluorescence in the violet-blue range and hold potential for analytical applications due to the preserved electron-withdrawing acetic acid fragment allowing further functionalization (Chernov et al., 2019).

Reaction Product Structures

3-cyanochromones, when reacted with ethylenediamine, yield compounds that can transform under reflux in acetic acid into 2-amino-3-formylchromones or their dimerization products, 2-(chromon-3-yl)-5H-chromeno[2,3-d]pyrimidin-5-ones (Sosnovskikh et al., 2010).

Novel Fluorescent Chromenopyrimidine Derivatives

A library of new fluorescent chromenopyrimidine derivatives has been synthesized using water-promoted and one-pot reactions, showcasing an efficient route to these compounds. Their fluorescence emission intensity has been measured, indicating their potential for various applications, including analytical chemistry (Zonouzi et al., 2013).

Synthesis and Biological Evaluation of Chromeno[2,3-d]pyrimidines

5H-chromeno[2,3-d]pyrimidines derivatives have been synthesized and evaluated for their antibacterial and antioxidant potential. Notably, some derivatives demonstrated significant activities, indicating their potential application in the field of medicinal chemistry (Belhadj et al., 2021).

Molecular Interactions and Docking Studies

Docking Studies for Breast Cancer

Docking studies have been conducted on chromeno[4,3-b]pyridine derivatives, offering insights into their interaction and binding potential with breast cancer cell lines. These studies are crucial for understanding the molecular basis of drug action and guiding the development of new therapeutic agents (Abd El Ghani et al., 2022).

Future Directions

The diverse biological and pharmacological activities of chromeno pyrimidine derivatives make them important for further development in organic synthesis and medicinal studies . Future research could focus on exploring the therapeutic potential of these compounds and optimizing their synthesis for large-scale production.

properties

IUPAC Name

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-17(7-12(18)19)14-15-6-9-8-20-11-5-3-2-4-10(11)13(9)16-14/h2-6H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNVIIHQAOVAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=C2COC3=CC=CC=C3C2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid

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